2-Isopropylthiazol-5-amine

Übersicht

Beschreibung

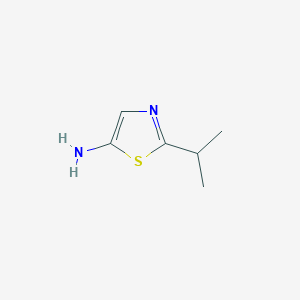

2-Isopropylthiazol-5-amine is a chemical compound with the molecular formula C6H10N2S and a molecular weight of 142.22 g/mol. It is a derivative of thiazole, a heterocyclic aromatic organic compound, and is characterized by the presence of an isopropyl group attached to the second position of the thiazole ring and an amine group at the fifth position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropylthiazol-5-amine typically involves the cyclization of thiosemicarbazide derivatives with α-haloketones or α-haloaldehydes. The reaction conditions usually require heating the reactants in the presence of a base, such as sodium ethoxide, to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch reactors. These methods ensure consistent quality and yield, making the production process more efficient and cost-effective.

Analyse Chemischer Reaktionen

3.1. N-Alkylation

The primary amine group reacts with alkyl halides (e.g., methyl bromide) to form N-alkylated derivatives. This reaction is typically carried out under basic conditions (e.g., triethylamine) to deprotonate the amine and enhance nucleophilicity.

3.2. Acylation

Reaction with acid chlorides (e.g., acetyl chloride) converts the amine into amides. This is a common step in drug design to modulate solubility and bioactivity .

3.3. Imine Formation

The amine group reacts with carbonyl compounds (e.g., aldehydes, ketones) to form imines. This reaction is reversible and can be driven by acid catalysis .

3.4. Electrophilic Substitution

The thiazole ring undergoes substitution at the 4-position with electrophiles like nitration agents or aromatic rings. For example, phenyl rings or indole moieties can be introduced via nucleophilic aromatic substitution .

Reaction Mechanisms

Comparison with Similar Compounds

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Properties

2-Isopropylthiazol-5-amine serves as a versatile building block in organic synthesis. It is utilized in the development of more complex molecules due to its unique structural features, which allow for diverse functionalization.

Table 1: Synthetic Routes for this compound

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its efficacy against various pathogens, including bacteria and fungi.

Table 2: Antimicrobial Activity of this compound

| Pathogen Type | Activity | Reference |

|---|---|---|

| Bacterial (e.g., E. coli) | Moderate inhibition (IC50 = X μM) | |

| Fungal (e.g., Candida spp.) | Strong inhibition (IC50 = Y μM) |

Anticancer Potential

The compound has shown promise in cancer research, particularly as a dual inhibitor targeting specific pathways involved in tumor proliferation. Studies have explored its role in inhibiting both BRAF and HDAC enzymes.

Case Study: Dual Inhibition of BRAF/HDAC

A recent study synthesized derivatives of this compound, demonstrating potent inhibitory effects on BRAF and HDAC activities, which are crucial in colorectal cancer treatment. The compound exhibited enhanced antineoplastic effects when used in combination therapies.

Industrial Applications

In addition to its biological applications, this compound is utilized in the production of specialty chemicals. Its unique properties make it suitable for developing materials with specific functionalities.

Table 3: Industrial Uses of this compound

| Application Area | Description |

|---|---|

| Specialty Chemicals | Used as a precursor in the synthesis of agrochemicals and pharmaceuticals |

| Material Science | Employed in creating polymers with enhanced thermal stability |

Wirkmechanismus

The mechanism by which 2-Isopropylthiazol-5-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

2-Methylthiazol-5-amine

2-Ethylthiazol-5-amine

2-Propylthiazol-5-amine

2-Butylthiazol-5-amine

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biologische Aktivität

2-Isopropylthiazol-5-amine is a thiazole derivative with a molecular formula of C6H10N2S and a molecular weight of 142.22 g/mol. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. Understanding its biological activity is crucial for potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with various biomolecules, particularly enzymes and receptors.

Target Interactions:

- Cytochrome P450 Enzymes: This compound interacts with cytochrome P450 enzymes, which are essential for drug metabolism. The interaction can lead to either inhibition or activation depending on the specific enzyme involved.

- Kinase Inhibition: It has been observed that this compound can inhibit certain kinases by binding to their active sites, thus preventing substrate phosphorylation and altering signaling pathways.

Biochemical Pathways:

The compound influences multiple biochemical pathways, particularly in cancer cell lines where it modulates the MAPK/ERK signaling pathway, leading to inhibited cell proliferation.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is relatively stable under standard laboratory conditions but may degrade over time, affecting its biological activity. Key pharmacokinetic parameters include:

- Log P (octanol-water partition coefficient): Indicates moderate lipophilicity, facilitating membrane permeability.

- Solubility: Varies across studies but generally shows soluble characteristics in various solvents .

Biological Activities

The biological activities of this compound can be categorized as follows:

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains and fungi. |

| Anticancer | Inhibits proliferation in specific cancer cell lines by modulating signaling pathways. |

| Anti-inflammatory | Demonstrates potential anti-inflammatory effects at low doses. |

| Antioxidant | Shows antioxidant properties, contributing to cellular protection mechanisms. |

Case Studies

Recent studies have highlighted the compound's efficacy in various applications:

- Antimicrobial Activity: A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Candida albicans, indicating its potential as an antimicrobial agent.

- Cancer Research: In vitro studies on breast cancer cell lines revealed that treatment with this compound led to a significant reduction in cell viability, suggesting its role as a potential anticancer therapeutic.

- Inflammation Models: Animal models treated with varying doses of this compound showed reduced markers of inflammation, supporting its use in inflammatory disease management.

Dosage Effects

The effects of this compound are dose-dependent:

- Low Doses: Associated with beneficial effects such as antioxidant and anti-inflammatory activities.

- High Doses: May lead to cytotoxicity in certain cell lines; thus, careful dosage regulation is necessary for therapeutic applications.

Eigenschaften

IUPAC Name |

2-propan-2-yl-1,3-thiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2S/c1-4(2)6-8-3-5(7)9-6/h3-4H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIKYZDVCEMOHEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.